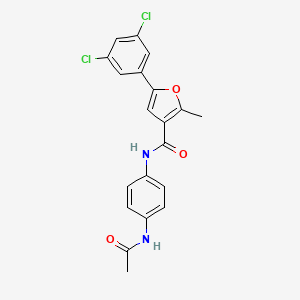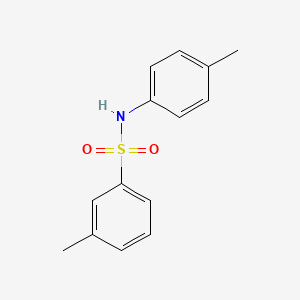
3-methyl-N-(4-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound. It is a nitrogen-substituted alkyne and is a highly reactive building block used for the design of a wide number of transformations . It is a precursor of highly reactive keteniminium ions and is a useful reagent for asymmetric synthesis .
Synthesis Analysis
The synthesis of 3-methyl-N-(4-methylphenyl)benzenesulfonamide involves the conformation of the N—C bond in the C—SO2—NH—C segment, which has gauche torsion angles with respect to the S=O bonds . Further, the conformation of the N—H bond is anti to the 3-methyl group in the aniline benzene ring .Molecular Structure Analysis
The molecular structure of 3-methyl-N-(4-methylphenyl)benzenesulfonamide can be represented by the formula C13H13NO2S . Its average mass is 247.313 Da and its monoisotopic mass is 247.066696 Da .Physical And Chemical Properties Analysis
3-methyl-N-(4-methylphenyl)benzenesulfonamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.7±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol . The flash point is 191.9±25.9 °C . The index of refraction is 1.621 .科学的研究の応用
Catalytic Activity in Organic Synthesis
One significant application of benzenesulfonamide derivatives is in catalysis. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides could react with acrylate esters to produce phenanthridine derivatives using a palladium-copper catalyst system. This process showcases the utility of sulfonamide compounds in facilitating oxidative cross-coupling reactions, a vital strategy in organic synthesis (Miura et al., 1998).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds were characterized for their photophysical and photochemical properties, revealing high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such features are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, including those with benzenesulfonamide moieties, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in various bioactivities, highlighting the versatility of sulfonamide derivatives in developing new therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Gul et al. (2016) synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for their potential as carbonic anhydrase inhibitors. These studies demonstrate the application of sulfonamide derivatives in medicinal chemistry, particularly in designing inhibitors for enzymes like carbonic anhydrase, which play critical roles in various physiological processes (Gul et al., 2016).
Structural and Conformational Analysis
Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides, including derivatives such as para-toluensulfonamide and ortho-toluensulfonamide. This research provided insights into the conformations of these molecules and the influence of different substituents on their structures, contributing valuable information to the field of molecular spectroscopy and structure determination (Vigorito et al., 2022).
特性
IUPAC Name |
3-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)15-18(16,17)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAZGSGRWXJBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)
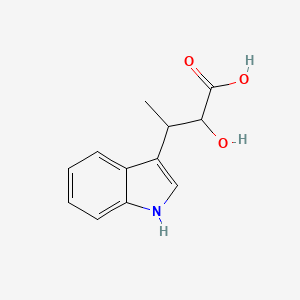
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)


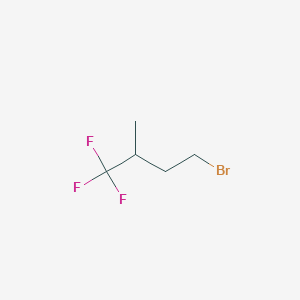

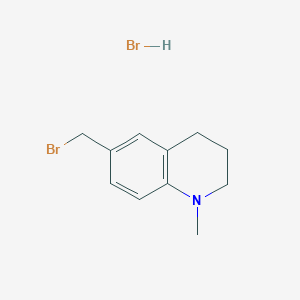
![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

